Strigolactone GR24
Overview
Description
GR24 is a synthetic analog of strigolactones, which are signaling molecules produced by plants. Strigolactones play a crucial role in regulating plant development, including root growth, shoot branching, and seed germination . GR24 is widely used in scientific research due to its stability and availability, making it a standard compound for studying the properties and roles of strigolactones .
Mechanism of Action
Target of Action
Strigolactones, including GR24, are signaling molecules produced by plants . They play a crucial role in the intracorporeal control of plant development and growth . GR24 has been shown to have promising properties in anti-cancer therapy, inhibiting angiogenesis, which may enhance the anticancer effect of these γ-lactones . Furthermore, it has been shown that strigolactones have anti-inflammatory and antioxidant properties .
Mode of Action
GR24 interacts with its targets to bring about significant changes. It has been shown that strigolactone analogs, like GR24, affect the arrest of the cell cycle in the G2/M phase by repressing cyclin B expression . Furthermore, treatment of cells with GR24 significantly reduced the accumulation of the RelA unit (p65) in the cell nucleus, confirming the anti-inflammatory properties of this strigolactone analog .
Biochemical Pathways
Strigolactones, including GR24, are involved in multiple developmental processes and respond to diverse environmental signals . They coordinate adjustments in the balance of resource distribution by strategic modification of plant development, allowing plants to adapt to nutrient deficiency . Strigolactones interplay with other plant phytohormones, forming elaborate signaling networks .
Pharmacokinetics
It has been observed that after gr24 addition, a significant nadph increase was observed within 5 minutes, reaching maximum intensities after 10 to 15 minutes .
Result of Action
The application of GR24 has been shown to result in a variety of effects. For instance, it has been shown to inhibit angiogenesis, which may enhance the anticancer effect of these γ-lactones . Furthermore, it has been shown that strigolactones have anti-inflammatory and antioxidant properties . In plants, GR24 has been shown to inhibit the elongation of axillary buds .
Action Environment
The action of GR24 can be influenced by environmental factors. For instance, the interdependence between light and strigolactone signaling has been observed . The application of GR24 in dark conditions partially alleviated cytoskeletal rearrangement, suggesting a new mechanistic connection between cytoskeletal behavior and the light-dependence of strigolactone signaling . Furthermore, GR24 has been shown to be effective in alleviating low nitrogen stress in plants, suggesting its potential for application in environments with low nitrogen soil .
Biochemical Analysis
Biochemical Properties
Strigolactone GR24 plays a significant role in biochemical reactions. It has been shown to stimulate the mitosis and growth of the Arbuscular Mycorrhizal Fungus Gigaspora rosea by boosting its energy metabolism . This involves a rapid increase in the NADH concentration, the NADH dehydrogenase activity, and the ATP content of the fungal cell . Furthermore, GR24 has been found to modulate the expression of auxin-related genes and stimulate the induction of auxin response factors .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. For instance, it has been shown to inhibit angiogenesis, which may enhance the anticancer effect of these γ-lactones . Additionally, GR24 has been found to increase the accumulation of carbohydrates and the synthesis of sucrose-related enzyme activities, enhance antioxidant enzyme activities and antioxidant substance contents, and reduce the levels of H2O2 and MDA in cucumber seedlings under low light stress .
Molecular Mechanism
The molecular mechanism of this compound involves direct effects on the growth of root and root hair elongation, while inhibiting the secondary development of shoots . In addition, along with auxins, it regulates the aging process of leaves, stem growth, and seed germination . Furthermore, GR24 has been shown to increase polar localization of PIN2 in the plasma membrane of epidermal cells and accumulation of PIN2-containing brefeldin A (BFA) bodies, increased ARA7-labeled endosomal trafficking, reduced F-actin bundling and enhanced actin dynamics, all in a MAX2-dependent manner .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, the initial boost to the cellular energy of the fungus Gigaspora rosea caused by GR24 treatment is followed by up-regulation of the genes involved in mitochondrial metabolism and hyphal growth, and stimulation of the fungal mitotic activity several days later .
Metabolic Pathways
This compound is involved in various metabolic pathways. For example, it has been shown to increase the accumulation of carbohydrates and the synthesis of sucrose-related enzyme activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: GR24 can be synthesized using commercially available materials through a series of chemical reactions. One common method involves the synthesis of halogenated GR24 analogs, such as 7-bromo-GR24 and 7-fluoro-GR24, using simple steps . The synthesis typically starts with a precursor compound, which undergoes various chemical transformations, including halogenation, to produce the desired GR24 analog .
Industrial Production Methods: Industrial production of GR24 involves optimizing the synthetic routes to achieve high yields and purity. The process may include the use of advanced techniques such as column chromatography to purify the final product . The scalability of the production process is crucial for meeting the demand for GR24 in research and agricultural applications.
Chemical Reactions Analysis
Types of Reactions: GR24 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to produce different analogs with specific properties.
Common Reagents and Conditions: Common reagents used in the synthesis of GR24 analogs include halogenating agents, solvents like anhydrous acetone, and catalysts . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired chemical transformations occur efficiently .
Major Products Formed: The major products formed from the chemical reactions involving GR24 include various halogenated analogs, such as 7-bromo-GR24 and 7-fluoro-GR24 . These analogs have been shown to exhibit different biological activities and binding affinities compared to the parent compound .
Scientific Research Applications
GR24 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In agriculture, GR24 is used to study the effects of strigolactones on plant growth and development . It has been shown to promote seed germination, enhance root growth, and improve stress tolerance in plants .
In medicine, GR24 and its analogs have demonstrated promising properties in anticancer therapy by inhibiting angiogenesis and exhibiting anti-inflammatory and antioxidant activities .
Comparison with Similar Compounds
GR24 is often compared with other strigolactone analogs, such as 7-bromo-GR24, 7-fluoro-GR24, and (-)-epi-GR24 . These analogs exhibit different biological activities and binding affinities, highlighting the importance of stereospecificity in strigolactone perception . For example, 7-fluoro-GR24 has been shown to be a stronger seed germination promoter compared to GR24 . Additionally, EGO10 is another compound similar to GR24, synthesized from 3-(indol-3-yl)propanoic acid .
Conclusion
GR24 is a versatile synthetic strigolactone analog with significant applications in scientific research, agriculture, and medicine Its ability to regulate plant development, promote stress tolerance, and exhibit anticancer properties makes it a valuable compound for various fields of study
Properties
IUPAC Name |
(3E,3aR,8bS)-3-[[(2S)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-9-6-14(21-16(9)18)20-8-13-12-7-10-4-2-3-5-11(10)15(12)22-17(13)19/h2-6,8,12,14-15H,7H2,1H3/b13-8+/t12-,14+,15-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSDUVBUZOUAOQ-IMBONUEFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(OC1=O)OC=C2C3CC4=CC=CC=C4C3OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H](OC1=O)O/C=C/2\[C@H]3CC4=CC=CC=C4[C@H]3OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76974-79-3 | |
Record name | GR 24 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076974793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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